molecular formula C16H21NO3 B11848396 tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B11848396
M. Wt: 275.34 g/mol
InChI Key: WTKBFXKXEKQLHS-UHFFFAOYSA-N
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Description

tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a substituted tetrahydroisoquinoline derivative characterized by a tert-butyl carbamate protective group at position 2 and an acetyl group at position 8 of the isoquinoline ring. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, due to its versatility in functionalization.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl 8-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H21NO3/c1-11(18)13-7-5-6-12-8-9-17(10-14(12)13)15(19)20-16(2,3)4/h5-7H,8-10H2,1-4H3

InChI Key

WTKBFXKXEKQLHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1CN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method might include:

    Starting Materials: The synthesis may begin with commercially available starting materials such as isoquinoline derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydroisoquinoline ring back to the isoquinoline structure.

    Reduction: Further reduction of the compound to modify its functional groups.

    Substitution: Introduction of different substituents on the isoquinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield isoquinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The tert-butyl carbamate core is common among analogs, but substituents at positions 5–8 significantly influence chemical and biological properties. Below is a comparative analysis:

Table 1: Key Analogs and Their Properties
Compound Name (Position-Substituent) Molecular Formula Molecular Weight Key Features/Applications Reference ID
tert-Butyl 8-acetyl-... (Target compound) C₁₆H₂₁NO₃* 275.34 g/mol Electron-withdrawing acetyl group; potential intermediate for drug discovery. Limited availability.
tert-Butyl 7-(trifluoromethylbenzyl)-... (7c) C₂₂H₂₅F₃NO₂ 392.44 g/mol Lipophilic trifluoromethyl group enhances metabolic stability; used in opioid receptor studies.
tert-Butyl 8-hydroxy-... C₁₄H₁₉NO₃ 249.31 g/mol Polar hydroxyl group improves solubility; precursor for further functionalization.
tert-Butyl 8-bromo-... C₁₄H₁₈BrNO₂ 312.21 g/mol Bromine enables cross-coupling (e.g., Suzuki reactions); used in boronate ester synthesis.
tert-Butyl 8-(dioxaborolan-2-yl)-... C₂₀H₃₀BNO₄ 359.27 g/mol Boron-containing analog; critical for medicinal chemistry targeting (e.g., kinase inhibitors).
tert-Butyl 7-fluoro-... C₁₄H₁₈FNO₂ 251.30 g/mol Fluorine enhances bioavailability; used in antibacterial/antiviral agent development.

*Estimated based on structural similarity.

Biological Activity

tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 1432514-56-1) is a compound belonging to the isoquinoline family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C16H21NO3
  • Molecular Weight: 275.34 g/mol
  • Structure: The compound features a tert-butyl group and an acetyl group attached to a dihydroisoquinoline core, which is known for its diverse biological activities.

Pharmacological Significance

Research indicates that compounds related to the isoquinoline structure often exhibit various biological activities, including:

  • Antioxidant properties
  • Antitumor effects
  • Neuroprotective activity

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Enzymes: Similar compounds have shown inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity: The presence of the isoquinoline structure may contribute to the scavenging of free radicals, reducing oxidative stress in cells.

Biological Activity Studies

A study published in Journal of Medicinal Chemistry evaluated various derivatives of dihydroisoquinolines for their biological activities. The findings highlighted that certain derivatives had significant inhibitory effects on AChE and MAOs, suggesting potential use in treating Alzheimer's disease .

Table 1: Inhibitory Activity of Related Compounds

CompoundAChE IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)
tert-butyl 8-acetyl...0.280.912.81
Compound 3e0.340.342.81

Case Studies

Several studies have explored the biological activity of isoquinoline derivatives:

  • Neuroprotective Effects: Research demonstrated that certain dihydroisoquinoline derivatives could penetrate the blood-brain barrier (BBB), providing neuroprotective effects in models of neurodegeneration .
  • Antitumor Activity: In vitro studies showed that related compounds exhibited cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

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